(S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione
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Overview
Description
(S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione is a chiral compound often used in organic synthesis and medicinal chemistry. The compound features an oxazolidine-2,5-dione core, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the (S)-configuration indicates that the compound is optically active, with a specific three-dimensional arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Formation of the Oxazolidine Ring: The protected amine undergoes cyclization with a suitable diacid or diester to form the oxazolidine-2,5-dione ring. This step often requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-scale reactors: for the protection and cyclization steps.
Automated purification systems: to ensure high purity and yield.
Quality control measures: such as high-performance liquid chromatography (HPLC) to verify the product’s identity and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms within the oxazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups within the oxazolidine-2,5-dione ring.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), primary amines, or other nucleophilic species.
Major Products:
Oxidation products: Oxidized derivatives with altered functional groups.
Reduction products: Reduced forms of the compound with fewer carbonyl groups.
Substitution products: Compounds with new substituents replacing the Boc-protected amino group.
Scientific Research Applications
(S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound’s oxazolidine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, revealing a free amine that can further interact with biological targets.
Comparison with Similar Compounds
®-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione: The enantiomer of the compound, differing in the spatial arrangement of atoms.
4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione: The racemic mixture containing both (S)- and ®-enantiomers.
Other oxazolidine-2,5-dione derivatives: Compounds with different substituents on the oxazolidine ring.
Uniqueness: (S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione is unique due to its specific (S)-configuration, which can impart distinct biological and chemical properties compared to its ®-enantiomer or racemic mixture. This stereochemistry can influence the compound’s reactivity, interaction with biological targets, and overall efficacy in various applications.
Properties
IUPAC Name |
tert-butyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-10(16)13-7-5-4-6-8-9(15)18-11(17)14-8/h8H,4-7H2,1-3H3,(H,13,16)(H,14,17)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVYOGAZTXVNTR-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1C(=O)OC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H]1C(=O)OC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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